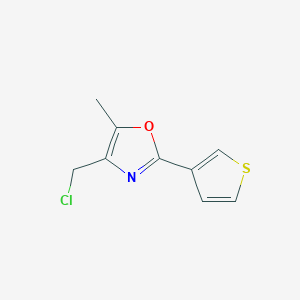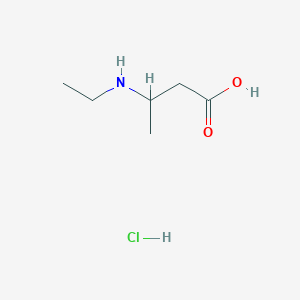
1-Boc-2-Butylpiperazine hydrochloride
Übersicht
Beschreibung
1-Boc-2-Butylpiperazine hydrochloride is a chemical compound with the molecular formula C13H27ClN2O2 . It is commonly used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of 1-Boc-2-Butylpiperazine hydrochloride is represented by the InChI code 1S/C13H26N2O2.ClH/c1-5-6-7-11-10-14-8-9-15(11)12(16)17-13(2,3)4;/h11,14H,5-10H2,1-4H3;1H . The molecular weight of this compound is 278.82 g/mol .
Physical And Chemical Properties Analysis
1-Boc-2-Butylpiperazine hydrochloride is a solid at room temperature . It has a molecular weight of 278.82 g/mol . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the sources retrieved.
Wissenschaftliche Forschungsanwendungen
Synthesis of Pharmaceutical Compounds
1-Boc-2-Butylpiperazine hydrochloride is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its piperazine core is a common motif in drugs due to its ability to act as a linker or a functional group modifier, enhancing the pharmacological profile of the compounds .
C–H Functionalization
The compound plays a crucial role in the C–H functionalization of piperazines, a method that allows for the introduction of functional groups directly onto the carbon atoms of the piperazine ring. This is a significant advancement in the field of organic synthesis, offering a pathway to diversify piperazine structures .
Development of Anxiolytic Agents
Due to the structural similarity to naturally occurring neurotransmitters, 1-Boc-2-Butylpiperazine hydrochloride can be used in the development of anxiolytic agents. These compounds can potentially interact with GABA or serotonin receptors, which are targets for anxiety medications .
Antiviral Research
The piperazine structure is also found in antiviral agents. The compound’s ability to be modified allows it to be tailored for use in the development of new antiviral drugs that can inhibit viral replication by targeting specific proteins involved in the viral life cycle .
Cardioprotective Therapies
Research into cardioprotective therapies can benefit from 1-Boc-2-Butylpiperazine hydrochloride as a starting material. Its derivatives may offer new approaches to reducing cardiac tissue damage during events such as myocardial infarction .
Anticancer Drug Design
The compound’s versatility in chemical modifications makes it a candidate for designing anticancer drugs. By incorporating it into molecules that target cancer cells, researchers can create more effective and selective therapies .
Antidepressant Formulations
As a precursor in medicinal chemistry, 1-Boc-2-Butylpiperazine hydrochloride can be used to synthesize compounds with antidepressant properties. Its structural features allow for interaction with brain chemistry in a way that can alleviate symptoms of depression .
Improving Pharmacokinetic Properties
The compound can be used to improve the pharmacokinetic properties of drug candidates. Its incorporation into drug molecules can enhance their solubility, stability, and bioavailability, making the drugs more effective .
Safety and Hazards
According to the safety information provided, 1-Boc-2-Butylpiperazine hydrochloride is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Wirkmechanismus
Target of Action
It is known that piperazine compounds, which include 1-boc-2-butylpiperazine hydrochloride, generally target gaba receptors .
Mode of Action
Piperazine compounds, including 1-Boc-2-Butylpiperazine hydrochloride, are known to act as GABA receptor agonists . They bind directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Pharmacokinetics
It is known that piperazine compounds are partly oxidized and partly eliminated as an unchanged compound upon entry into the systemic circulation .
Result of Action
Given its action as a gaba receptor agonist, it can be inferred that it influences neuronal activity, potentially leading to the paralysis of certain parasites .
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c , suggesting that temperature and atmospheric conditions could impact its stability.
Eigenschaften
IUPAC Name |
tert-butyl 2-butylpiperazine-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2.ClH/c1-5-6-7-11-10-14-8-9-15(11)12(16)17-13(2,3)4;/h11,14H,5-10H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUEVHLSHYHGZFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CNCCN1C(=O)OC(C)(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30662514 | |
| Record name | tert-Butyl 2-butylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30662514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-2-Butylpiperazine hydrochloride | |
CAS RN |
1179359-55-7 | |
| Record name | tert-Butyl 2-butylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30662514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(4-bromophenyl)(pyridin-2-yl)methyl]ethane-1,2-diamine](/img/structure/B1520780.png)





![2-(5-Bromo-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid](/img/structure/B1520788.png)
![2,2,2-trifluoroethyl N-[2-methyl-5-(1H-1,2,3,4-tetrazol-1-yl)phenyl]carbamate](/img/structure/B1520789.png)
![2-(Benzylamino)-2-[4-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1520792.png)
![2-Amino-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one dihydrochloride](/img/structure/B1520798.png)


